CARM1-IN-3 dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-3 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of CARM1-IN-3 (dihydrochloride) follows similar synthetic routes but is scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
CARM1-IN-3 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of CARM1-IN-3 (dihydrochloride) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CARM1-IN-3 (dihydrochloride) has a wide range of scientific research applications:
Cancer Biology: It is used to study the role of CARM1 in cancer progression and to develop potential cancer therapies
Epigenetics: The compound helps in understanding the epigenetic regulation of gene expression through arginine methylation
Immunotherapy: Research has shown that CARM1 inhibition can enhance the efficacy of immunotherapy by modulating immune cell function.
Stem Cell Research: It is used to investigate the role of CARM1 in stem cell differentiation and maintenance.
Mechanism of Action
CARM1-IN-3 (dihydrochloride) exerts its effects by inhibiting the methyltransferase activity of CARM1. This inhibition prevents the methylation of arginine residues in target proteins, affecting various cellular processes such as transcription regulation, cell cycle progression, and signal transduction. The compound specifically targets the active site of CARM1, blocking its interaction with substrates and cofactors .
Comparison with Similar Compounds
CARM1-IN-3 (dihydrochloride) is compared with other CARM1 inhibitors and protein arginine methyltransferase inhibitors:
EPZ025654: Another selective CARM1 inhibitor with similar potency but different pharmacokinetic properties.
EZM2302: A structurally related compound with high oral bioavailability and efficacy in vivo.
Ellagic Acid: A natural inhibitor of CARM1 with potential anticancer properties.
CARM1-IN-3 (dihydrochloride) stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H34Cl2N4O2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H |
InChI Key |
JBLITFDQZWSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl |
Origin of Product |
United States |
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